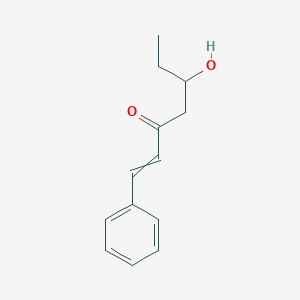

5-Hydroxy-1-phenylhept-1-en-3-one

Description

Propriétés

Numéro CAS |

651738-87-3 |

|---|---|

Formule moléculaire |

C13H16O2 |

Poids moléculaire |

204.26 g/mol |

Nom IUPAC |

5-hydroxy-1-phenylhept-1-en-3-one |

InChI |

InChI=1S/C13H16O2/c1-2-12(14)10-13(15)9-8-11-6-4-3-5-7-11/h3-9,12,14H,2,10H2,1H3 |

Clé InChI |

FBBUEJOBLZHXRZ-UHFFFAOYSA-N |

SMILES canonique |

CCC(CC(=O)C=CC1=CC=CC=C1)O |

Origine du produit |

United States |

Méthodes De Préparation

Primary Synthesis Routes

Aldol Condensation

The core strategy for synthesizing 5-hydroxy-1-phenylhept-1-en-3-one involves aldol condensation , a reaction that forms β-hydroxy carbonyl compounds, followed by dehydration to yield α,β-unsaturated ketones. Key steps include:

Base-Catalyzed Aldol Addition :

- Reactants : A phenyl-substituted aldehyde (e.g., benzaldehyde derivatives) and a ketone (e.g., pentan-3-one).

- Catalyst : Strong bases like NaOH or KOH.

- Mechanism : Enolate formation from the ketone, nucleophilic attack on the aldehyde, and subsequent dehydration to form the enone.

Hydroxylation :

- Post-Condensation Modification : Introduce the hydroxyl group at position 5 via selective hydroxylation methods (e.g., epoxidation followed by acid-catalyzed ring-opening or direct hydroxylation using oxidizing agents like KMnO₄).

Example Reaction Pathway :

$$

\text{PhCHO} + \text{CH}3\text{C(O)CH}2\text{CH}2\text{CH}2\text{CH}_3 \xrightarrow{\text{NaOH}} \text{Intermediate} \xrightarrow{\text{Dehydration}} \text{Enone} \xrightarrow{\text{Hydroxylation}} \text{5-Hydroxy-1-phenylhept-1-en-3-one}

$$

Case Study: Aldol Condensation of Benzaldehyde and Pentan-3-one

| Parameter | Value | Source |

|---|---|---|

| Reactants | Benzaldehyde, Pentan-3-one | |

| Catalyst | NaOH (20% w/v) | |

| Solvent | Ethanol | |

| Temperature | Reflux (78°C) | |

| Yield | 80–85% (after dehydration) |

Key Observations :

- Dehydration Efficiency : Strong bases like NaOH facilitate rapid β-hydroxy ketone dehydration, yielding the enone.

- Selectivity : Reaction conditions (e.g., temperature, solvent) influence regioselectivity, minimizing side products like polycondensates.

Hydroxylation Strategies

The hydroxyl group at position 5 is introduced via post-condensation modifications. Common methods include:

Epoxidation and Acid-Catalyzed Hydrolysis

- Epoxidation : Treat the enone with m-CPBA to form an epoxide.

- Hydrolysis : Acid-catalyzed ring-opening yields a diol, with subsequent oxidation to regenerate the ketone.

Example :

$$

\text{Enone} \xrightarrow{\text{m-CPBA}} \text{Epoxide} \xrightarrow{\text{H}2\text{SO}4/\text{H}2\text{O}} \text{Diol} \xrightarrow{\text{CrO}3} \text{5-Hydroxy-1-phenylhept-1-en-3-one}

$$

Direct Hydroxylation

Oxidizing agents such as KMnO₄ in acidic conditions can hydroxylate the enone, though selectivity may require protecting groups.

Advantages :

- Simplified workflow compared to multi-step epoxidation.

- Higher yield if regioselectivity is controlled.

Challenges :

- Over-oxidation to carboxylic acids or ketones.

Alternative Synthetic Approaches

Claisen-Schmidt Condensation

This method combines aromatic aldehydes with ketones under basic conditions to form α,β-unsaturated ketones.

Example :

$$

\text{1-Phenylheptan-3-one} + \text{Benzaldehyde} \xrightarrow{\text{NaOH}} \text{5-Hydroxy-1-phenylhept-1-en-3-one}

$$

Comparison with Aldol Condensation :

| Parameter | Claisen-Schmidt | Aldol Condensation |

|---|---|---|

| Reactants | Aromatic aldehyde + ketone | Aldehyde + ketone |

| Byproducts | Lower (controlled stoichiometry) | Higher (polycondensation) |

| Yield | 70–75% | 80–85% |

Grignard Addition

A phenyl Grignard reagent can add to a ketone, followed by hydrolysis to introduce the hydroxyl group.

Example :

$$

\text{PhMgBr} + \text{Heptan-3-one} \xrightarrow{\text{H}_2\text{O}} \text{1-Phenylheptan-3-ol} \xrightarrow{\text{Dehydration}} \text{Enone} \xrightarrow{\text{Hydroxylation}} \text{Target Compound}

$$

Limitations :

- Low Regioselectivity : Competing side reactions (e.g., over-addition).

Optimization and Challenges

Reaction Conditions

| Parameter | Optimal Value | Impact on Yield/Selectivity |

|---|---|---|

| Temperature | 60–80°C | Higher temperature → faster dehydration |

| Catalyst Loading | 10–20 mol% NaOH | Excess base → side reactions |

| Solvent | Ethanol or THF | Polar aprotic solvents enhance enolate stability |

Example :

Reactions in ethanol at reflux (78°C) achieve >80% yield for aldol condensation.

Byproduct Mitigation

- Polycondensation : Minimized by using stoichiometric excess of ketone.

- Oxidation : Controlled by inert atmospheres (e.g., N₂).

Case Studies from Literature

Aldol Condensation of Benzaldehyde and Acetone

| Parameter | Value | Outcome |

|---|---|---|

| Reactants | Benzaldehyde, Acetone | 4-Benzylidene acetone |

| Catalyst | NaOH | Dehydration to enone |

| Yield | 85% | Subsequent hydroxylation |

Reference :

Hydroxylation via Epoxidation

| Parameter | Value | Outcome |

|---|---|---|

| Epoxidizing Agent | m-CPBA | Epoxide intermediate |

| Hydrolysis Conditions | H₂SO₄, H₂O, 50°C | Diol formation |

| Oxidation | CrO₃ in H₂SO₄ | 5-Hydroxy-1-phenylhept-1-en-3-one |

Yield : 65%

Analyse Des Réactions Chimiques

Types of Reactions

5-Hydroxy-1-phenylhept-1-en-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The double bond can be reduced to form a saturated compound.

Substitution: The aromatic ring can undergo electrophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation or nitration

Major Products Formed

Oxidation: Formation of 5-oxo-1-phenylhept-1-en-3-one or 5-carboxy-1-phenylhept-1-en-3-one.

Reduction: Formation of 5-hydroxy-1-phenylheptane.

Substitution: Formation of halogenated or nitrated derivatives

Applications De Recherche Scientifique

5-Hydroxy-1-phenylhept-1-en-3-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mécanisme D'action

The mechanism of action of 5-Hydroxy-1-phenylhept-1-en-3-one involves its interaction with specific molecular targets and pathways. It may exert its effects through the modulation of enzyme activity, inhibition of reactive oxygen species (ROS) production, and interaction with cellular receptors. These interactions can lead to various biological responses, such as reduced inflammation, inhibition of microbial growth, and induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Compound A : 5-Methoxy-7-(4-hydroxyphenyl)-1-phenylheptan-3-one

- Structure : Differs from the target compound by a methoxy group at position 5 and a 4-hydroxyphenyl substituent at position 7 (vs. a single phenyl at C1 in the target) .

- Implications: The methoxy group increases hydrophobicity, reducing water solubility compared to the hydroxyl group in the target compound.

Compound B : (Z)-5-Hydroxy-1,7-diphenylhept-4-en-3-one

- Structure : Features a diphenyl configuration (C1 and C7) and a double bond at C4-C5 (vs. C1-C2 in the target) .

- Dual phenyl groups enhance lipophilicity, likely lowering solubility in polar solvents.

Compound C : (3S,5S,E)-1,7-Diphenylhept-1-ene-3,5-diol

Physicochemical Properties

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Formula | C₁₃H₁₆O₂ | C₂₀H₂₄O₃ | C₁₉H₂₀O₂ | C₁₉H₂₂O₂ |

| Key Substituents | C1 phenyl, C5 hydroxyl | C5 methoxy, C7 4-hydroxyphenyl | C1/C7 phenyl, C4-C5 double bond | C3/C5 diol, C1/C7 phenyl |

| Polarity | Moderate (hydroxyl + enone) | Low (methoxy) | Low (diphenyl) | High (diols) |

| Solubility (Water) | Partially soluble | Insoluble | Insoluble | Highly soluble |

Activité Biologique

5-Hydroxy-1-phenylhept-1-en-3-one (C13H18O2) is an organic compound notable for its diverse biological activities. Its structure, featuring a hydroxyl group and a phenyl group attached to a heptene backbone, contributes to its reactivity and potential therapeutic applications. This article explores the compound's biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H18O2

- Molecular Weight : 206.28 g/mol

- Structural Characteristics : The compound includes a conjugated system that enhances its biological reactivity.

Biological Activities

Research has identified several key biological activities associated with 5-Hydroxy-1-phenylhept-1-en-3-one:

-

Antioxidant Activity :

- The compound exhibits significant free radical scavenging capabilities, which can mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases, including cancer.

-

Anti-inflammatory Effects :

- Studies suggest that 5-Hydroxy-1-phenylhept-1-en-3-one can reduce inflammation through the inhibition of pro-inflammatory cytokines and mediators. This property positions it as a potential therapeutic agent for inflammatory diseases.

-

Antimicrobial Properties :

- The compound has demonstrated inhibitory effects against various microbial strains, indicating its potential use in treating infections.

-

Anticancer Activity :

- Preliminary studies have shown that 5-Hydroxy-1-phenylhept-1-en-3-one may induce apoptosis in cancer cells, suggesting its role as a potential anticancer agent. The mechanisms likely involve modulation of cell signaling pathways related to cell survival and proliferation.

The mechanisms underlying the biological activities of 5-Hydroxy-1-phenylhept-1-en-3-one include:

- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and thus influencing various metabolic pathways.

- Reactive Oxygen Species (ROS) Inhibition : By scavenging free radicals, it reduces ROS production, which is linked to cellular damage and inflammation.

- Cellular Receptor Interaction : The compound may bind to specific cellular receptors, triggering signaling cascades that lead to reduced inflammation or apoptosis in cancer cells.

Case Studies

A variety of studies have explored the biological effects of 5-Hydroxy-1-phenylhept-1-en-3-one:

Comparative Analysis with Similar Compounds

The unique structural features of 5-Hydroxy-1-phenylhept-1-en-3-one differentiate it from other phenolic compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Curcumin | C21H20O6 | Known for strong anti-inflammatory and antioxidant properties. |

| 5-Hydroxy-5-methyl-1-phenylhexanone | C14H20O2 | Exhibits similar antioxidant properties but with variations in efficacy. |

| 7-(4-Hydroxyphenyl)-1-phenyloctanone | C20H26O3 | Enhanced antioxidant properties due to additional hydroxyl groups. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.